Human Skin Permeability: Ethyl Nicotinate (C₂) vs. Methyl (C₁) and Butyl (C₄) Esters
In side-by-side diffusion cell experiments using excised Thai human skin, the permeability coefficient (kp) of ethyl nicotinate (EN, C₂) was determined to be 2.61 × 10⁻⁶ cm/sec, which is approximately 4.5-fold higher than that of methyl nicotinate (MN, C₁; kp = 5.75 × 10⁻⁷ cm/sec) and 2.7-fold higher than butyl nicotinate (BN, C₄; kp = 9.65 × 10⁻⁷ cm/sec) [1]. Notably, the relationship between alkyl chain length and permeability is non-monotonic: while the more lipophilic ester prodrugs showed higher permeability through human skin overall, the kp value of BN was lower than EN due to increased dermal retention from its higher partition coefficient [1]. Nicotinic acid (NA) itself exhibited negligible permeability (kp = 5.31 × 10⁻⁸ cm/sec), approximately 49-fold lower than EN [1]. This demonstrates that EN occupies a unique optimal window for balanced permeation—more permeable than the shorter-chain MN, yet less subject to dermal trapping than the longer-chain BN.
| Evidence Dimension | Human skin permeability coefficient (kp, cm/sec) |
|---|---|
| Target Compound Data | Ethyl nicotinate (EN): kp = 2.61 × 10⁻⁶ cm/sec |
| Comparator Or Baseline | Methyl nicotinate (MN): kp = 5.75 × 10⁻⁷ cm/sec; Butyl nicotinate (BN): kp = 9.65 × 10⁻⁷ cm/sec; Nicotinic acid (NA): kp = 5.31 × 10⁻⁸ cm/sec |
| Quantified Difference | EN kp is 4.5× higher than MN; 2.7× higher than BN; 49× higher than NA |
| Conditions | Excised Thai human skin; horizontal side-by-side diffusion cell; 37°C; HPLC quantification |
Why This Matters
For formulators selecting a nicotinate ester for transdermal delivery, EN offers the highest permeability coefficient among C₁-C₄ homologs, enabling more efficient drug transport to viable epidermis at equivalent loading.
- [1] Rittirod T, Panomsuk S, Tessiri T, et al. Transportation and Metabolism of Prodrugs in Thai Human Skin. Isan J Pharm Sci. 2005;1(2):50-57. DOI: 10.14456/ijps.2005.12. View Source
